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Morpholine-4-carbohydrazide has demonstrated antifungal properties against various fungal strains, including some resistant to conventional antifungal drugs []. Further studies are needed to elucidate its mechanism of action and explore its potential as a novel antifungal agent.
The research on Morpholine-4-carbohydrazide is ongoing, and there are ongoing investigations into its potential applications in other areas, such as:
Morpholine-4-carbohydrazide is an organic compound with the chemical formula C₅H₁₁N₃O₂, recognized for its unique structure that combines both morpholine and carbohydrazide functionalities. It is a derivative of morpholine, a six-membered heterocyclic compound containing one oxygen and one nitrogen atom in the ring. Morpholine-4-carbohydrazide is primarily used in various chemical syntheses and has garnered attention for its potential biological activities.
Research indicates that morpholine-4-carbohydrazide exhibits notable biological activities, particularly in the realm of pharmacology. It has been studied for:
The synthesis of morpholine-4-carbohydrazide can be achieved through several methods:
Morpholine-4-carbohydrazide finds applications across various fields:
Studies on the interactions of morpholine-4-carbohydrazide with biological systems have shown promising results:
Morpholine-4-carbohydrazide shares structural similarities with several other compounds. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Morpholine | Heterocyclic amine | Basic nitrogen atom; widely used as a solvent |
| Hydrazine | Simple hydrazine | Known for its reducing properties; highly reactive |
| Carbohydrazide | Hydrazine derivative | Used primarily in agricultural applications |
| 1-Methylmorpholine | Morpholine derivative | Exhibits different solubility and reactivity |
Morpholine-4-carbohydrazide stands out due to its dual functionality as both a morpholine and hydrazine derivative. This unique combination allows it to participate in diverse
The classical synthetic approaches for morpholine-4-carbohydrazide have been developed over several decades, establishing fundamental methodologies that remain relevant in contemporary organic synthesis. These methods typically involve the reaction of morpholine derivatives with hydrazine-containing compounds or the direct coupling of morpholine with carbohydrazide precursors.
The most straightforward classical approach involves the direct condensation of morpholine with chloroacetic acid followed by hydrazine treatment . This method proceeds through a two-step mechanism where morpholine initially reacts with chloroacetic acid under basic conditions to form morpholine-4-acetic acid, which subsequently undergoes amidation with hydrazine hydrate. The reaction typically achieves yields of 70-85% under reflux conditions for 6-8 hours [2]. The mechanism involves nucleophilic substitution of the chloride by the morpholine nitrogen, followed by carbonyl activation and nucleophilic attack by hydrazine.
A more efficient classical method utilizes morpholine-4-carbonyl chloride as the key intermediate [3]. This approach involves the initial preparation of morpholine-4-carbonyl chloride through the reaction of morpholine with phosgene or its derivatives in the presence of a base such as triethylamine [3]. The acid chloride intermediate then reacts with hydrazine hydrate under controlled conditions to yield morpholine-4-carbohydrazide with excellent yields of 85-95% . The reaction proceeds at room temperature to 50°C over 2-4 hours under an inert atmosphere, making it particularly suitable for laboratory-scale synthesis.
The classical carboxylic acid route involves the preparation of morpholine-4-carboxylic acid followed by its conversion to the corresponding hydrazide [5]. This method typically employs morpholine-4-carboxylic acid as the starting material, which undergoes activation through various coupling reagents or direct thermal treatment with hydrazine hydrate [6]. The process yields 75-90% of the desired product under reflux conditions in ethanol for 4-6 hours [6]. The method benefits from the commercial availability of morpholine-4-carboxylic acid and the straightforward nature of the amidation reaction.
An alternative classical route involves the synthesis of morpholine-4-carboxylic acid ethyl ester followed by hydrazinolysis [7]. This method offers advantages in terms of reaction control and purification, as the ester intermediate can be readily purified before the hydrazinolysis step. The ethyl ester reacts with hydrazine hydrate under reflux conditions in ethanol to provide morpholine-4-carbohydrazide in 80-90% yield [7]. The reaction typically requires 6-8 hours of reflux and benefits from the mild reaction conditions and good functional group tolerance.
Contemporary synthetic methodologies for morpholine-4-carbohydrazide have evolved to address the limitations of classical approaches, incorporating advanced catalytic systems, improved reaction conditions, and novel synthetic strategies that enhance efficiency and selectivity.
Modern approaches have utilized palladium-catalyzed methodologies for the construction of morpholine-containing compounds [8]. These methods involve Pd-catalyzed carboamination reactions that can be adapted for morpholine-4-carbohydrazide synthesis. The palladium-catalyzed approach typically employs phosphine ligands and proceeds through oxidative addition, aminopalladation, and reductive elimination steps [8]. The method offers advantages in terms of stereoselectivity and functional group tolerance, making it suitable for preparing substituted morpholine-4-carbohydrazide derivatives.
Recent developments have introduced multicomponent reaction approaches for morpholine synthesis [9]. These strategies involve the simultaneous combination of multiple reactants in a single reaction vessel, leading to improved atom economy and reduced waste generation. The multicomponent approach for morpholine-4-carbohydrazide synthesis typically involves the reaction of morpholine precursors, carbonyl compounds, and hydrazine derivatives in the presence of appropriate catalysts [9]. The method achieves yields of 70-85% and significantly reduces the number of synthetic steps required.
Modern continuous flow chemistry approaches have been developed for morpholine-4-carbohydrazide synthesis [10]. These methods involve the continuous pumping of reactants through microreactors or flow systems, allowing for precise control of reaction parameters and improved heat and mass transfer [10]. The continuous flow approach can achieve conversions of up to 98% with residence times as short as 2 minutes . The method offers advantages in terms of scalability, safety, and process intensification, making it particularly suitable for industrial applications.
Modern synthetic approaches increasingly incorporate computational chemistry to guide synthetic route selection and optimization [11]. Density functional theory calculations and molecular dynamics simulations provide insights into reaction mechanisms, transition states, and optimal reaction conditions [11]. These computational approaches have been applied to morpholine-4-carbohydrazide synthesis to predict reaction outcomes, optimize catalysts, and design novel synthetic routes [12].
The application of green chemistry principles to morpholine-4-carbohydrazide synthesis has become increasingly important, driven by environmental concerns and regulatory requirements. These methodologies focus on reducing waste, minimizing hazardous reagents, and improving energy efficiency.
A significant green chemistry advancement involves the use of ethylene sulfate as a sustainable reagent for morpholine synthesis [13] [14]. This method utilizes ethylene sulfate and potassium tert-butoxide for the selective monoalkylation of amines, leading to morpholine derivatives with excellent atom economy [13]. The approach can be adapted for morpholine-4-carbohydrazide synthesis by incorporating appropriate hydrazine derivatives. The method achieves yields of 75-85% while significantly reducing toxic waste and utilizing safer reagents [14].
Microwave-assisted methodologies have been developed to enhance the efficiency of morpholine-4-carbohydrazide synthesis [15]. These approaches utilize microwave irradiation to accelerate reaction rates and reduce reaction times from hours to minutes [15]. The microwave-assisted synthesis typically achieves yields of 80-90% within 15-30 minutes, representing a significant improvement in energy efficiency compared to conventional heating methods [15]. The method benefits from uniform heating, reduced side reactions, and improved reaction selectivity.
Solvent-free synthetic approaches have been developed to eliminate the use of organic solvents in morpholine-4-carbohydrazide synthesis [16]. These methods typically involve solid-state reactions or neat reaction conditions that achieve yields of 70-80% without the need for volatile organic compounds [16]. The solvent-free approach offers significant environmental benefits by eliminating solvent waste and reducing the environmental impact of the synthesis process.
Aqueous phase synthetic methodologies utilize water as the primary reaction medium for morpholine-4-carbohydrazide synthesis [17]. These approaches leverage the unique properties of water to facilitate reactions while providing a biodegradable and non-toxic reaction environment [17]. The aqueous phase synthesis typically achieves yields of 65-75% and offers advantages in terms of safety, environmental compatibility, and ease of product isolation [17].
Enzymatic approaches have been explored for morpholine-4-carbohydrazide synthesis using immobilized enzymes as catalysts . These methods typically employ lipases such as Candida antarctica Lipase B to catalyze transamidation reactions . The enzymatic approach achieves yields of 60-70% with excellent enantiomeric selectivity when applicable, while operating under mild conditions and producing minimal waste .
Photochemical methodologies utilize light energy to drive morpholine-4-carbohydrazide synthesis reactions [18]. These approaches typically employ visible light photocatalysts in combination with photoredox catalysis to achieve selective transformations [18]. The photochemical synthesis offers advantages in terms of mild reaction conditions, renewable energy utilization, and reduced environmental impact.
The transition from laboratory-scale synthesis to industrial production of morpholine-4-carbohydrazide requires careful consideration of various factors including process economics, safety, regulatory compliance, and quality control.
The scale-up process from laboratory (1-10 g) to pilot scale (100 g - 1 kg) involves critical evaluations of heat transfer, mass transfer, and mixing efficiency [10]. Heat management becomes increasingly important as reaction scale increases, requiring appropriate reactor design and cooling systems [10]. The pilot scale transition typically involves the use of specialized reactors with enhanced safety features and improved process control systems [10].
Industrial-scale production requires comprehensive process optimization to maximize yield, minimize waste, and ensure consistent product quality [19]. This involves the optimization of reaction parameters such as temperature, pressure, residence time, and catalyst loading [19]. Statistical process control methods are typically employed to monitor and control critical process variables during large-scale production [19].
The choice between continuous and batch processing depends on production volume, product specifications, and economic considerations [10]. Continuous processing offers advantages in terms of consistent product quality, reduced inventory requirements, and improved process efficiency [10]. Batch processing may be preferred for smaller production volumes or when product specifications require frequent changes [10].
Industrial production requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance [19]. This involves the implementation of analytical methods for raw material testing, in-process monitoring, and final product analysis [19]. Statistical process control methods are employed to monitor process performance and detect deviations from specification [19].
The economics of morpholine-4-carbohydrazide production depend on raw material costs, process efficiency, capital investment, and market demand [19]. Large-scale production typically benefits from economies of scale, reducing per-unit production costs [19]. However, the initial capital investment for industrial-scale equipment and facilities can be substantial [19].
The purification and characterization of morpholine-4-carbohydrazide require specialized techniques to ensure product quality and confirm molecular structure.
Recrystallization remains the most common purification method for morpholine-4-carbohydrazide, typically achieving purities of 95-99% [2]. The process involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [2]. Common solvents include ethanol, methanol, or ethanol-water mixtures, with the choice depending on the solubility characteristics of the compound and impurities [2].
Column chromatography provides excellent purification capabilities, achieving purities of 98-99.5% [20]. The method typically employs silica gel as the stationary phase with ethyl acetate-hexane or methanol-dichloromethane solvent systems [20]. Preparative high-performance liquid chromatography offers even higher purities (99-99.9%) but is primarily suitable for laboratory-scale purification [20].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for morpholine-4-carbohydrazide [21] [22]. The 1H NMR spectrum typically shows characteristic triplets for the morpholine CH₂ protons at δ 3.65 and 3.75 ppm, with NH₂ protons appearing as a broad signal at δ 4.8 ppm [21]. The 13C NMR spectrum shows the morpholine carbons at δ 44.2 and 66.8 ppm, with the carbonyl carbon at δ 158.3 ppm [21].
Fourier-transform infrared spectroscopy provides information about functional groups present in morpholine-4-carbohydrazide [23]. The IR spectrum typically shows N-H stretching vibrations at 3298 and 3180 cm⁻¹, carbonyl stretching at 1645 cm⁻¹, and N-H bending at 1542 cm⁻¹ [23]. These characteristic absorptions confirm the presence of the hydrazide functional group and morpholine ring [23].
Mass spectrometry provides molecular weight confirmation and fragmentation patterns for morpholine-4-carbohydrazide [17]. The molecular ion peak appears at m/z 146 [M+H]⁺, with characteristic fragment ions at m/z 87 (morpholine) and m/z 57 (morpholine minus CH₂O) [17]. The fragmentation pattern provides structural information and confirms the molecular formula C₅H₁₁N₃O₂ [17].
Elemental analysis confirms the molecular composition of morpholine-4-carbohydrazide [24]. The theoretical values for C₅H₁₁N₃O₂ are: C, 41.37%; H, 7.64%; N, 28.96%; O, 22.06% [24]. Close agreement between theoretical and experimental values confirms product purity and identity [24].
Differential scanning calorimetry and thermogravimetric analysis provide information about the thermal properties of morpholine-4-carbohydrazide [25]. The compound typically shows a melting point in the range of 168-170°C, with thermal decomposition occurring at higher temperatures [25]. These thermal properties are important for process development and storage considerations [25].